cGAMP disodium

Aqueous solubility In vivo dosing Formulation development

Researchers needing a well-characterized endogenous STING agonist for cGAS-STING pathway studies often face variability from synthetic CDNs. cGAMP disodium (CAS 2407516-83-8) provides the native ligand with defined affinity (Kd 3.79 nM) and functional potency (IFN-β EC50 19.4 nM). • Aqueous solubility 100-180 mg/mL enables DMSO-free in vivo dosing. • Gold-standard reference for STING inhibitor screening & vaccine adjuvant development. • Consistent lot-to-lot purity ≥98% ensures reproducible dose-response curves.

Molecular Formula C20H22N10Na2O13P2
Molecular Weight 718.4 g/mol
Cat. No. B15286694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamecGAMP disodium
Molecular FormulaC20H22N10Na2O13P2
Molecular Weight718.4 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+]
InChIInChI=1S/C20H24N10O13P2.2Na/c21-14-8-15(24-3-23-14)29(4-25-8)18-10(31)12-6(40-18)1-38-45(36,37)43-13-7(2-39-44(34,35)42-12)41-19(11(13)32)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);;/q;2*+1/p-2/t6-,7-,10-,11-,12-,13-,18-,19-;;/m1../s1
InChIKeyMFPHQIYDBUVTRL-DQNSRKNCSA-L
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cGAMP Disodium: An Endogenous STING Agonist


cGAMP disodium (CAS 2407516-83-8) is the sodium salt form of cyclic GMP-AMP, a metazoan second messenger that directly activates the stimulator of interferon genes (STING) protein to induce type I interferon and pro-inflammatory cytokine production [1]. This endogenous cyclic dinucleotide is produced by cGAMP synthase (cGAS) in response to cytosolic double-stranded DNA and triggers the TBK1–IRF3 signaling cascade [2]. The disodium salt formulation provides aqueous solubility of 100–180 mg/mL, enabling reproducible in vitro and in vivo dosing for immuno-oncology, infectious disease, and vaccine adjuvant research applications .

1
Endogenous STING agonist for native cGAS–STING pathway studies
2
Aqueous solubility profile supports in vivo dosing without organic solvents
3
Defined affinity and potency context for dose–response calibration

cGAMP Disodium: Why Generic Substitution Fails


Procurement decisions for STING agonists cannot rely on generic class-level assumptions, as cyclic dinucleotides differ profoundly in STING binding affinity (Kd ranging from 3.79 nM to 1.61 µM), IFN-β induction potency (EC50 from 10.5 to 40.5 nM), and aqueous solubility (10 mg/mL to 180 mg/mL) [1]. The endogenous 2′,3′-cGAMP variant binds human STING with sub-nanomolar affinity (Kd = 3.79 nM) while 3′,3′-cGAMP binds at 1.04 µM—a >270-fold difference that fundamentally alters experimental dose–response relationships . Furthermore, synthetic STING agonists such as ADU-S100 activate all five human STING alleles and produce substantially higher IFN-α levels than cGAMP, rendering them inappropriate as cGAMP substitutes in studies of physiological cGAS–STING signaling . These quantitative differences necessitate compound-specific, data-driven procurement rather than generic CDN substitution.

!
Cyclic dinucleotide affinity differences may shift dose–response relationships across variants
!
Synthetic agonist hyperactivation may confound native pathway interpretation in mechanistic studies
!
Binding affinity alone may not predict functional STING activation; functional potency context required

cGAMP Disodium: Product Evidence Guide


Aqueous Solubility vs. Standard cGAMP Salt

cGAMP disodium exhibits aqueous solubility of 100–180 mg/mL, which is approximately 10- to 18-fold higher than the 10 mg/mL water solubility reported for standard 2′,3′-cGAMP sodium salt . This solubility difference is critical for achieving high-concentration stock solutions and reproducible in vivo dosing without precipitation artifacts .

Aqueous Solubility vs. Standard Salt
Cross-study comparable
100–180 mg/mL (disodium) vs. ~10 mg/mL (standard sodium salt)
10× to 18× higher water solubility reported
May support aqueous formulation workflows and reduced vehicle artifacts
Source-specific solubility data; conditions vary
Aqueous solubility In vivo dosing Formulation development

STING Binding Affinity vs. 3′,3′-cGAMP

In isothermal titration calorimetry (ITC) assays, cGAMP disodium (as 2′,3′-cGAMP) binds human STING with a Kd of 3.79 nM, whereas 3′,3′-cGAMP binds with a Kd of 1.04 µM—representing a >270-fold difference in binding affinity [1]. This affinity difference translates to functional potency: cGAMP disodium induces IFN-β mRNA with an EC50 of 19.4 nM, compared to 40.5 nM for 3′,3′-cGAMP in L929 cells .

STING Binding Affinity vs. 3′,3′-cGAMP
Direct head-to-head comparison
Kd 3.79 nM (2′,3′-cGAMP) vs. 1.04 µM (3′,3′-cGAMP)
>270-fold higher affinity reported in ITC
Affinity context for STING pathway studies; may reduce off-target engagement
ITC assay, human STING protein
STING binding affinity Kd comparison Ligand potency

STING Allele Activation vs. ADU-S100

ADU-S100 (MIW815), a synthetic dithio mixed-linkage cyclic dinucleotide, activates all five known human STING alleles, including the refractory REF and Q alleles, and induces significantly higher IFN-α levels than cGAMP in mouse bone marrow macrophages [1]. In B16 melanoma-bearing mice, ADU-S100 demonstrates superior antitumor control and increases long-term survival to 50% at optimal doses, outperforming endogenous cGAMP [2]. However, cGAMP disodium remains the endogenous reference agonist essential for calibrating physiological STING signaling studies and for applications where synthetic hyperactivation is undesirable [3].

Allele Activation vs. ADU-S100
Direct head-to-head comparison
cGAMP: baseline IFN-α; ADU-S100: significantly higher IFN-α, 50% long-term survival in B16 model
Synthetic agonist hyperactivates all STING alleles; cGAMP provides endogenous reference response
Endogenous reference for physiological response calibration; synthetic hyperactivation may not be suitable for native pathway studies
BMM and B16 mouse models; comparator response context
STING allele activation IFN-α induction Antitumor efficacy

IFN-β Induction vs. 2′,2′-cGAMP

Despite 2′,2′-cGAMP binding STING with 76-fold lower affinity than cGAMP disodium (Kd = 287 nM vs. 3.79 nM), both compounds induce IFN-β production in L929 cells with remarkably similar potencies: EC50 = 15.8 nM for 2′,2′-cGAMP and 19.4 nM for 2′,3′-cGAMP disodium [1]. This functional convergence despite divergent binding affinities highlights the complex relationship between ligand binding and STING activation, and underscores the importance of functional potency data—not binding affinity alone—when selecting compounds for pathway activation studies .

IFN-β Induction vs. 2′,2′-cGAMP
Cross-study comparable
EC50 19.4 nM (2′,3′-cGAMP) vs. 15.8 nM (2′,2′-cGAMP), despite 76-fold Kd difference
Functional potencies converge, highlighting binding–activity disconnect
Functional potency may better reflect pathway activation context than binding affinity
L929 cell assay context; qRT-PCR readout
Functional potency IFN-β EC50 Binding vs. activity

cGAMP Disodium: Research Applications


In Vivo STING Activation with Aqueous Formulations

cGAMP disodium's 100–180 mg/mL aqueous solubility enables direct dissolution of milligram quantities in small injection volumes (e.g., 10 mg/mL for intraperitoneal or intratumoral administration), eliminating the need for DMSO-based vehicles that introduce confounding solvent effects in animal studies. This property is essential for preclinical immuno-oncology studies requiring reproducible, high-dose cGAMP administration to assess STING-dependent antitumor immunity [1].

Calibrating Endogenous STING Signaling

With a STING Kd of 3.79 nM and IFN-β EC50 of 19.4 nM in L929 cells , cGAMP disodium serves as the gold-standard endogenous reference agonist for establishing physiological dose–response curves in macrophage, dendritic cell, and T-cell activation assays. Unlike synthetic agonists (e.g., ADU-S100) that hyperactivate all STING alleles, cGAMP produces response magnitudes consistent with native cGAS–STING pathway activation, making it the appropriate choice for mechanistic studies of DNA sensing and innate immunity.

Vaccine Adjuvant Development

cGAMP disodium has demonstrated efficacy as a mucosal adjuvant in mice, enhancing adaptive immune responses to co-administered antigens . Its endogenous origin and defined STING activation profile provide a rational basis for adjuvant formulation development where synthetic CDNs may introduce undesirable hyperinflammatory responses. The compound's high water solubility also facilitates formulation into aqueous or hydrogel-based delivery systems designed for intranasal, sublingual, or injectable immunization routes .

cGAS–STING Inhibitor Screening

As the cognate endogenous ligand for STING, cGAMP disodium is the essential positive control for screening and validating small-molecule STING inhibitors or cGAS enzyme inhibitors. Its well-characterized binding affinity (Kd = 3.79 nM) and functional potency (EC50 = 19.4 nM) provide a quantitative benchmark against which inhibitor IC50 values can be meaningfully compared, enabling robust compound triage in drug discovery campaigns targeting autoimmune or autoinflammatory STING-dependent pathologies.

Application
Selection Property
Validation Focus
In vivo STING activation studies
Aqueous solubility profile
Formulation reproducibility and dosing
Endogenous STING signaling calibration
Endogenous reference agonist affinity context
Physiological dose–response curves
Mucosal adjuvant research
Reported adjuvant response profile
Adaptive immune response endpoints
cGAS–STING inhibitor screening
Cognate ligand for competitive binding assays
Inhibitor IC50 benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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